molecular formula C8H11ClN2O2S B1530217 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1183317-55-6

1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1530217
CAS No.: 1183317-55-6
M. Wt: 234.7 g/mol
InChI Key: GIAFANNCYYMURD-UHFFFAOYSA-N
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Description

“1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1183317-55-6 . It has a molecular weight of 234.71 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11ClN2O2S/c9-14(12,13)8-5-10-11(6-8)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.71 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed efficient methods for synthesizing heterocyclic sulfonyl chlorides, including 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride. These compounds serve as intermediates for producing a variety of heterocyclic sulfonamides and sulfonyl fluorides, crucial in medicinal chemistry for drug discovery and development. For instance, a sulfur-functionalized aminoacrolein derivative was used for the selective synthesis of heterocyclic sulfonyl chlorides and sulfonamides, demonstrating the utility of this reagent in parallel medicinal chemistry protocols (Tucker et al., 2015).

Medicinal Chemistry Applications

This compound plays a role in the development of new pharmaceutical agents by serving as a precursor for the synthesis of compounds with potential biological activities. For example, the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) in vitro and in vivo highlighted the significance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).

Development of Catalysts and Green Chemistry

The research on new ionic liquids, such as 1-sulfopyridinium chloride, has shown their efficiency as catalysts in organic reactions, indicating the broader applicability of sulfonyl chloride derivatives in facilitating environmentally friendly chemical processes. For instance, 1-sulfopyridinium chloride was used as an efficient catalyst for the tandem Knoevenagel–Michael reaction, highlighting the role of sulfonyl chloride derivatives in advancing green chemistry practices (Moosavi‐Zare et al., 2013).

Antimicrobial Applications

Some studies focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial properties. This underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Darwish et al., 2014).

Safety and Hazards

The safety information for “1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride” can be found in the Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

1-cyclopentylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-5-10-11(6-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAFANNCYYMURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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